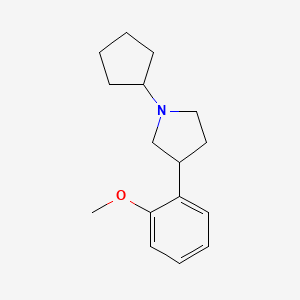![molecular formula C18H26N2O3 B7632321 (3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as HOMOPM and has been synthesized using different methods.
作用机制
The mechanism of action of HOMOPM is not fully understood. However, it has been proposed that HOMOPM inhibits the activity of enzymes involved in the replication of cancer cells and viruses. HOMOPM has been shown to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication in cancer cells.
Biochemical and Physiological Effects:
HOMOPM has been found to have biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. HOMOPM has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation-related diseases.
实验室实验的优点和局限性
HOMOPM has some advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, which provides flexibility in the preparation of the compound. Another advantage is that HOMOPM has been found to have anticancer, antiviral, and antibacterial properties, which makes it a potential candidate for drug development. However, one limitation is that the mechanism of action of HOMOPM is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research on HOMOPM. One direction is to investigate the structure-activity relationship of HOMOPM to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of HOMOPM in vivo to determine its safety and efficacy. Furthermore, the development of HOMOPM-based drugs for the treatment of cancer, viral, and bacterial infections is a promising area of research.
Conclusion:
In conclusion, HOMOPM is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to have anticancer, antiviral, and antibacterial properties. The mechanism of action of HOMOPM is not fully understood, but it has been proposed to inhibit the activity of enzymes involved in the replication of cancer cells and viruses. HOMOPM has some advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
HOMOPM can be synthesized using different methods, including the reaction of 3-hydroxy-2-methylbenzaldehyde with 4-(oxan-4-ylmethyl)piperazine in the presence of a catalyst. Another method involves the reaction of 3-hydroxy-2-methylbenzaldehyde with 4-(oxan-4-ylmethyl)piperazine in the presence of an acid catalyst, followed by the reaction with acetone. Both methods have been reported in the literature, but the former has been found to be more efficient.
科学研究应用
HOMOPM has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antiviral, and antibacterial properties. HOMOPM has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV) in vitro. In addition, HOMOPM has been reported to have antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
(3-hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-16(3-2-4-17(14)21)18(22)20-9-7-19(8-10-20)13-15-5-11-23-12-6-15/h2-4,15,21H,5-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKOLBVAAQGXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCN(CC2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]furan-2-carboxylate](/img/structure/B7632238.png)
![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)